Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring, along with a propyl group at the 1 position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the propyl group and ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: 3,5-dihydroxypyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-butyl-1H-pyrazole-3,5-dicarboxylate
Comparison: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific propyl substitution at the 1 position, which can influence its biological activity and chemical reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. These differences can be crucial in optimizing the compound for specific applications .
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 1-propylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-5-12-8(10(14)16-3)6-7(11-12)9(13)15-2/h6H,4-5H2,1-3H3 |
InChI Key |
XKEHOYOCLICIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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